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Cat. No.: B15585928 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
IV-361 is a potent and selective, orally bioactive inhibitor of Cyclin-Dependent Kinase 7

(CDK7). With a Ki of ≤50 nM for CDK7, it demonstrates significant selectivity over other kinases

such as CDK2 (Ki ≥1000 nM) and PLK1 (Ki ≥5000 nM).[1] Preclinical data indicate its potential

as an anti-cancer agent, demonstrating growth inhibitory action in cancer cell lines and tumor

volume suppression in mouse models. This document provides a comprehensive overview of

the molecular structure, properties, and biological activity of IV-361, including detailed

experimental protocols and an examination of its role within the CDK7 signaling pathway.

Molecular Structure and Physicochemical
Properties
IV-361, with the chemical name N-(5-fluoro-2-methylphenyl)-6,6-dimethyl-3-[(1-

trimethylsilylcyclobutanecarbonyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide, is a

complex heterocyclic molecule.[1] Its structure is characterized by a dihydropyrrolopyrazole

core, substituted with a fluoromethylphenyl group and a trimethylsilylcyclobutanecarbonyl

amino moiety.

Table 1: Physicochemical Properties of IV-361[1]
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Property Value

Molecular Formula C₂₃H₃₂FN₅O₂Si

Molecular Weight 457.62 g/mol

CAS Number 2055741-39-2

Appearance Solid

Hydrogen Bond Donor Count 3

Hydrogen Bond Acceptor Count 4

Rotatable Bond Count 4

Complexity 753

InChI Key FYIUNJAFLWNBAI-UHFFFAOYSA-N

Table 2: Solubility of IV-361[1]

Formulation Solubility

10% DMSO + 40% PEG300 + 5% Tween80 +

45% Saline
≥ 2.25 mg/mL (4.92 mM)

10% DMSO + 90% Corn Oil ≥ 2.25 mg/mL (4.92 mM)

Mechanism of Action and Signaling Pathway
IV-361 exerts its biological effects through the selective inhibition of CDK7. CDK7 is a critical

component of the CDK-activating kinase (CAK) complex, which plays a dual role in regulating

the cell cycle and gene transcription.

CDK7 Signaling Pathway:

The diagram below illustrates the central role of CDK7 in cellular processes and the point of

intervention for IV-361.
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CDK7 Signaling Pathway and IV-361 Inhibition.

As depicted, CDK7 is essential for the activation of cell cycle-dependent kinases (CDK1, 2, 4,

and 6) through T-loop phosphorylation. By inhibiting CDK7, IV-361 prevents the activation of
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these downstream CDKs, leading to cell cycle arrest. Furthermore, as a component of the

general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA

Polymerase II, a critical step for the transcription of many genes, including oncogenes like

MYC. Inhibition of this function by IV-361 leads to a downregulation of key survival and

proliferation genes in cancer cells, ultimately inducing apoptosis.

Preclinical Biological Activity
The anti-cancer potential of IV-361 has been demonstrated in both in vitro and in vivo studies.

Table 3: In Vitro and In Vivo Activity of IV-361[1]

Assay Cell Line / Model Result

Kinase Inhibition (Ki) CDK7 ≤50 nM

CDK2 ≥1000 nM

PLK1 ≥5000 nM

Cell Growth Inhibition (GI₅₀) HCT-116 (Colon Carcinoma) ≤100 nM

IL-2 and IL-17 Production

Inhibition (IC₅₀)

Peripheral Blood Mononuclear

Cells (PBMCs)
≤100 nM

In Vivo Tumor Suppression
Female BALB/c nude mice

with HCT-116 xenografts

≥46% tumor volume

suppression at 25 mg/kg/day

(oral administration)

Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and

extension of these findings. The following protocols are based on standard procedures and

information inferred from the patent US20190256531A1.

Synthesis of IV-361
The synthesis of IV-361 is a multi-step process that involves the construction of the core

dihydropyrrolopyrazole scaffold followed by the coupling of the side chains. A detailed, step-by-

step synthesis protocol is outlined in the patent document US20190256531A1. Researchers
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should refer to this document for specific reaction conditions, reagents, and purification

methods.

Experimental Workflow: Synthesis of IV-361 (Conceptual)

Starting Materials
Step 1: 

Formation of
Pyrrolopyrazole Core

Intermediate 1
Step 2: 

Coupling with
5-fluoro-2-methylaniline

Intermediate 2
Step 3: 

Coupling with
1-(trimethylsilyl)cyclobutane-1-carboxylic acid

IV-361
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Conceptual workflow for the synthesis of IV-361.

CDK7 Kinase Inhibition Assay
The inhibitory activity of IV-361 against CDK7 is determined using a biochemical kinase assay.

Protocol:

Reagents: Recombinant human CDK7/Cyclin H/MAT1 complex, a suitable peptide substrate

(e.g., a fragment of the C-terminal domain of RNA Polymerase II), ³³P-ATP, kinase assay

buffer, and a range of concentrations of IV-361.

Procedure:

The kinase reaction is initiated by adding the CDK7 complex to a mixture of the peptide

substrate, ³³P-ATP, and varying concentrations of IV-361 in the kinase assay buffer.

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g.,

30°C).

The reaction is stopped, and the phosphorylated substrate is separated from the

unreacted ³³P-ATP (e.g., via filtration and washing).

The amount of incorporated radiolabel is quantified using a scintillation counter.

Data Analysis: The percentage of inhibition at each concentration of IV-361 is calculated

relative to a control reaction without the inhibitor. The Ki value is then determined by fitting

the data to an appropriate dose-response curve.
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HCT-116 Cell Growth Inhibition Assay
The effect of IV-361 on cancer cell proliferation is assessed using a cell viability assay.

Protocol:

Cell Culture: HCT-116 cells are cultured in appropriate media and conditions.

Procedure:

Cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are then treated with a serial dilution of IV-361 for a specified period (e.g., 72

hours).

Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-

Glo).

Data Analysis: The GI₅₀ value, the concentration of the compound that causes 50% inhibition

of cell growth, is calculated from the dose-response curve.

In Vivo Tumor Xenograft Study
The anti-tumor efficacy of IV-361 in a living organism is evaluated using a mouse xenograft

model.

Protocol:

Animal Model: Female BALB/c nude mice are used.

Procedure:

HCT-116 cells are implanted subcutaneously into the mice.

Once tumors reach a palpable size, the mice are randomized into treatment and control

groups.

The treatment group receives daily oral administration of IV-361 (e.g., 25 mg/kg), while the

control group receives the vehicle.
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Tumor volume and body weight are measured regularly throughout the study.

Data Analysis: The percentage of tumor growth inhibition in the treated group is calculated

relative to the control group.

Conclusion
IV-361 is a promising selective CDK7 inhibitor with demonstrated anti-cancer activity in

preclinical models. Its dual mechanism of action, involving both cell cycle arrest and

transcriptional repression, makes it an attractive candidate for further development. The data

presented in this guide provide a solid foundation for researchers and drug development

professionals interested in exploring the therapeutic potential of IV-361 and other CDK7

inhibitors. Further investigation into its pharmacokinetic and pharmacodynamic properties, as

well as its efficacy in a broader range of cancer models, is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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